molecular formula C9H6N4 B6478165 [1,2,4]triazolo[4,3-a]quinoxaline CAS No. 235-08-5

[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B6478165
CAS No.: 235-08-5
M. Wt: 170.17 g/mol
InChI Key: QNSRYVDGWDXBHV-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline is a fused heterocyclic scaffold combining a triazole ring and a quinoxaline moiety. Its structural rigidity and electron-rich nature enable diverse biological interactions, making it a key pharmacophore in drug discovery. Key applications include:

  • Anticancer Agents: Acts as a dual inhibitor of EGFR and tubulin polymerization, disrupting cancer cell proliferation .
  • DNA Intercalation and Topoisomerase-II Inhibition: Derivatives exhibit nanomolar IC50 values (e.g., 0.68–1.22 µM) by intercalating DNA and inhibiting Topo-II, inducing apoptosis and G2/M cell cycle arrest .
  • Antimicrobial/Antiviral Activity: Thiol- and oxadiazole-substituted derivatives show enhanced activity against bacterial and viral pathogens .
  • VEGFR-2 Inhibition: Targets angiogenesis in cancers, with derivatives demonstrating potent kinase inhibition (e.g., compound 8, IC50 ≈ 0.8 µM) .

Preparation Methods

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde. The cyclization process is facilitated by an oxidation-reduction mechanism using chloranil . Another method involves the aromatic nucleophilic substitution of 4-chloro-8-methylthis compound-1-amine with different amines and triazole-2-thiol . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

[1,2,4]Triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include chloranil, sodium borohydride, and various amines. The major products formed depend on the specific reagents and conditions used but often include substituted triazoloquinoxalines with enhanced biological activities .

Scientific Research Applications

Anticancer Applications

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold has been extensively studied for its anticancer properties. Various derivatives have shown promising results against different cancer cell lines:

  • Melanoma and Other Cancers : Compounds derived from this scaffold have been evaluated for their effects on melanoma cell lines (e.g., A375) and other cancers like hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). For instance, novel derivatives have demonstrated low-micromolar cytotoxic activities against the MDA-MB-231 breast adenocarcinoma cell line and have been identified as potent DNA intercalators and topoisomerase II inhibitors .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to intercalate DNA and inhibit key enzymes involved in cancer cell proliferation. Some studies have highlighted their role in inducing apoptosis by upregulating pro-apoptotic proteins and downregulating oncogenic survival factors .

Neuropharmacological Applications

Recent research has indicated that certain derivatives of this compound act as adenosine receptor antagonists:

  • Adenosine Receptor Antagonism : Compounds such as 4-amino-[1,2,4]triazolo[4,3-a]quinoxaline have shown significant binding affinity to adenosine A1 and A2 receptors. These compounds have been investigated for their potential as rapid-onset antidepressants by reducing immobility in behavioral despair models in rats .
  • Therapeutic Potential : The ability to selectively antagonize adenosine receptors suggests that these compounds could be developed into novel treatments for depression and other mood disorders .

Antimicrobial Activities

The this compound derivatives also exhibit antimicrobial properties:

  • Antiviral and Antibacterial Properties : Research has demonstrated that these compounds possess antiviral and antibacterial activities. For example, certain synthesized derivatives have shown efficacy against various bacterial strains and viral infections through plaque-reduction assays .
  • Synergistic Effects : Studies have also explored the synergistic effects of these compounds when combined with traditional antibiotics or antiviral agents, enhancing their overall efficacy against resistant strains of pathogens .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeExample CompoundsTarget Cell Lines/PathogensIC50 Values
Anticancer4-amino-[1,2,4]-triazolo[4,3-a]quinoxalineMDA-MB-231 (Breast), A375 (Melanoma)< 10 µM
Neuropharmacology4-amino-[1,2,4]-triazolo[4,3-a]quinoxalineRat Behavioral ModelsN/A
AntimicrobialVarious synthesized derivativesStaphylococcus aureus, E. coli< 50 µg/mL

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Bis-Triazoloquinoxaline Derivatives

Bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives exhibit superior bioactivity compared to mono-triazolo analogues:

Property [1,2,4]Triazolo[4,3-a]quinoxaline Bis-Triazoloquinoxaline
Topo-II Inhibition IC50: 0.68–1.22 µM IC50: 0.29–0.90 µM
Cytotoxicity (Caco-2) Moderate activity IC50: 0.29 µM (vs. doxorubicin: 0.51 µM)
VEGFR-2 Inhibition Moderate potency (e.g., compound 7 ) Enhanced activity (compound 8 , IC50: 0.8 µM)
Synthetic Complexity Straightforward Requires multi-step synthesis (e.g., Scheme 27)

Key Findings :

  • Bis-triazolo derivatives (e.g., 76g) induce apoptosis and G2/M arrest more effectively than mono-triazolo compounds .
  • The additional triazole ring enhances DNA intercalation and kinase binding affinity .

Pyrimido-Quinoxaline Isosteres

Pyrimido-quinoxaline, an isostere of this compound, shows distinct pharmacological profiles:

Property This compound Pyrimido-Quinoxaline
Antiviral Activity Moderate (e.g., compound 75 ) Enhanced (SAR-driven)
Topo-II Inhibition Yes Limited data
Synthetic Accessibility High Requires specialized routes

Key Findings :

  • Pyrimido-quinoxalines are prioritized for antiviral applications, while triazoloquinoxalines excel in anticancer and antimicrobial roles .

Substituent-Dependent Activity

Substituents at the 4-position significantly modulate target selectivity and potency:

Substituent Biological Activity Example Compound
4-Thiol Enhanced DNA intercalation and Topo-II inhibition Compound 6 (IC50: 0.68 µM)
4-Hydroxyphenyl VEGFR-2 inhibition (IC50: <1 µM) Compound 8aa
4-Cyclohexylamino Adenosine A1 receptor antagonism (IC50: 28 nM) CP-68,247
4-Trifluoromethyl A2 receptor selectivity (IC50: 21 nM) CP-66,713

Key Findings :

  • Electron-withdrawing groups (e.g., CF3) improve receptor binding selectivity .
  • Thiol and hydroxyphenyl substituents enhance DNA/VEGFR-2 interactions .

Hybrid Derivatives

Fusion with other heterocycles amplifies bioactivity:

Hybrid Structure Activity Reference
[1,3,4]Oxadiazole-Triazoloquinoxaline Antiproliferative (IC50: 2–5 µM vs. HepG2)
Chalcone-Triazoloquinoxaline Dual EGFR/tubulin inhibition (nanomolar IC50)

Key Findings :

  • Hybridization broadens mechanistic scope, enabling multitarget inhibition .

Biological Activity

[1,2,4]triazolo[4,3-a]quinoxaline is a notable compound in medicinal chemistry due to its diverse biological activities. The unique structure of this compound, which includes a fused triazole and quinoxaline moiety, contributes to its potential as a therapeutic agent. This article reviews the biological activity of this compound derivatives, focusing on their anticonvulsant, anticancer, antibacterial, and antiviral properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reactions starting from simple precursors such as 1,2-diaminobenzene and oxalic acid. Various methods have been employed to enhance yield and purity, including microwave-assisted synthesis and catalytic approaches using bismuth nitrate .

Anticonvulsant Activity

Numerous studies have demonstrated the anticonvulsant properties of this compound derivatives. For instance:

  • Study Findings : A series of synthesized compounds were evaluated for their anticonvulsant activity using the metrazol-induced convulsion model. Compounds 14 and 15b exhibited significant efficacy compared to standard treatments like phenobarbitone sodium .
  • Mechanism of Action : The anticonvulsant effect is believed to be linked to modulation of neurotransmitter systems and inhibition of excitatory pathways in the brain.

Anticancer Activity

The anticancer potential of this compound has been extensively studied:

  • Cytotoxicity Assays : Compounds were tested against various cancer cell lines including HePG-2 (liver cancer), Hep-2 (laryngeal cancer), and Caco-2 (colon cancer). Many derivatives showed IC50 values ranging from 0.29 to 0.90 µM, comparable to doxorubicin (IC50 = 0.51–0.73 µM) .
  • Topoisomerase Inhibition : Selected compounds demonstrated inhibitory effects on topoisomerase II and exhibited DNA intercalation capabilities. This suggests that these derivatives may induce cytotoxicity through DNA damage mechanisms similar to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Mechanism
14HePG-20.29Topo II inhibition
15bHep-20.73DNA intercalation
16eCaco-20.90Topo II inhibition

Antibacterial and Antiviral Activities

The antibacterial properties of this compound derivatives have also been explored:

  • Antibacterial Efficacy : Studies indicate that nitroquinoxaline compounds derived from this scaffold exhibit potent activity against Gram-positive bacteria. Some derivatives showed over 70% inhibition at concentrations as low as 0.1 µM against certain strains .
  • Antiviral Potential : Preliminary evaluations suggest that these compounds may possess antiviral properties; however, further research is necessary to elucidate specific mechanisms and efficacy against viral pathogens.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A derivative demonstrated significant inhibition of Stat3 phosphorylation in A431 skin cancer cells while showing lower toxicity in non-tumorigenic cells (HaCaT) at similar concentrations .
  • Case Study 2 : Another study reported a novel derivative with an EC50 of 365 nM against melanoma cell lines (A375), indicating promising activity for further development in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare [1,2,4]triazolo[4,3-a]quinoxaline derivatives?

Answer: Key synthetic routes include:

  • Hydrazine-based cyclization : Reacting 2,3-dichloroquinoxaline with hydrazine hydrate to form intermediates, followed by treatment with triethyl orthoformate or alkyl amines to introduce substituents (e.g., 4-chloro or 4-amino derivatives) .
  • One-pot synthesis : Using 1-azido-2-isocyanoarenes with phenylacetylene under Pd/C catalysis to achieve high bond-forming efficiency (e.g., 1-aryl-4-(2-phenylethynyl) derivatives) .
  • Copper-free Sonogashira coupling : For introducing alkynyl groups at the 4-position, optimized with K₂CO₃ and diisopropylethylamine at 70°C .

Q. How are in vitro cytotoxic activities of these compounds evaluated against cancer cell lines?

Answer:

  • Cell line panels : Compounds are tested against HePG-2 (hepatocellular carcinoma), Hep-2 (laryngeal carcinoma), and Caco-2 (colorectal adenocarcinoma) .
  • IC₅₀ determination : Cytotoxicity is quantified via MTT assays, with comparison to standard agents like doxorubicin (IC₅₀ = 0.51–0.73 µM). Derivatives such as 4-hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline show IC₅₀ values of 0.29–0.90 µM .
  • Secondary assays : Topoisomerase II inhibition and DNA intercalation studies validate antiproliferative mechanisms .

Q. What structural features correlate with adenosine receptor antagonism?

Answer:

  • A1 receptor affinity : Optimal with 1-position substituents (ethyl, CF₃, C₂F₅), 4-position cyclohexylamino groups, and 8-chloro substitution (e.g., CP-68,247: IC₅₀ = 28 nM) .
  • A2 receptor selectivity : Requires 4-amino groups and 1-phenyl substituents (e.g., CP-66,713: IC₅₀ = 21 nM at A2, 13-fold selectivity) .
  • Functional antagonism : Confirmed via cAMP modulation in fat cells and limbic forebrain slices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize adenosine receptor subtype selectivity?

Answer:

  • Substituent tuning :
    • A1 selectivity : Bulky 4-position groups (e.g., cyclohexylamino) enhance A1 affinity, while 8-chloro substitution reduces steric hindrance .
    • A2 selectivity : Small 4-position groups (NH₂) and electron-withdrawing 1-position substituents (phenyl, CF₃) improve A2 binding .
  • Assay design : Radioligand binding using [³H]CHA (A1) and [³H]NECA (A2) in rat cerebral cortex/striatal homogenates .

Q. What strategies enable dual-target inhibition (e.g., EGFR and tubulin) in anticancer drug design?

Answer:

  • Scaffold hybridization : Conjugating this compound with chalcones enhances dual EGFR kinase and tubulin polymerization inhibition. Substituents like 4-methoxy or 3-nitro groups improve binding to both targets .
  • Rationale : Chalcone moieties disrupt microtubule dynamics, while triazoloquinoxaline fragments block EGFR ATP pockets .

Q. How can contradictory bioactivity data across studies be resolved?

Answer:

  • Variable assay conditions : Differences in cell lines (e.g., HePG-2 vs. MCF-7), incubation times, or serum concentrations may alter IC₅₀ values .
  • Substituent-dependent effects : For example, 8-chloro substitution enhances A1 affinity but reduces solubility, complicating in vivo translation .
  • Validation assays : Cross-check mechanistic data (e.g., Topo II inhibition vs. receptor binding) to confirm target engagement .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)10-5-9-12-11-6-13(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSRYVDGWDXBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NN=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580959
Record name [1,2,4]Triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235-08-5
Record name [1,2,4]Triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One hundred ml. of triethylorthoformate was mixed with 8.98 g. of 2-hydrazinoquinoxaline. The mixture was stirred at reflux and cooled as in the example above, and 9 g. of crude product was collected. After recrystallization from ethanol, the product was identified as s-triazolo[ 4,3-a]quinoxaline, m.p. 238°-39° C. The final yield was 5 g.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[1,2,4]triazolo[4,3-a]quinoxaline
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